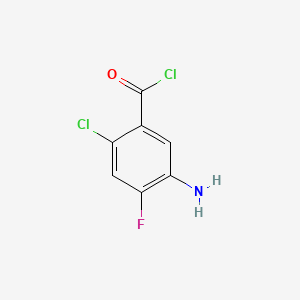

2-Chloro-3-(chloromethyl)-5-fluoropyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

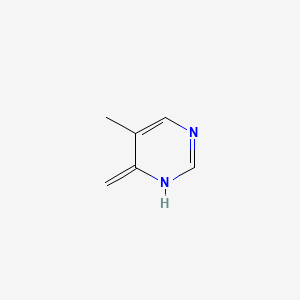

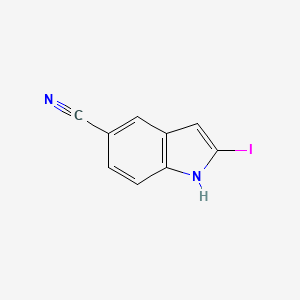

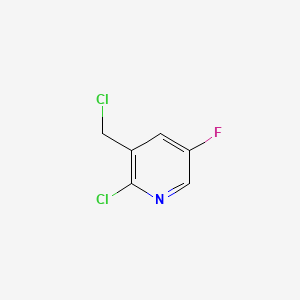

2-Chloro-3-(chloromethyl)-5-fluoropyridine is a chemical compound with the molecular formula C6H5Cl2N . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

The synthesis of this compound and its derivatives often involves chlorination and fluorination processes . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of chlorine and fluorine atoms attached to a pyridine ring . The exact mass of the molecule is 160.9799046 g/mol .Physical And Chemical Properties Analysis

This compound has a molecular weight of 162.01 g/mol . It has a XLogP3-AA value of 2.2, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has no hydrogen bond donor count and one hydrogen bond acceptor count .Mechanism of Action

The mechanism of action of 2-Chloro-3-(chloromethyl)-5-fluoropyridine is not well understood. However, it is believed to inhibit the activity of certain enzymes and proteins, which can lead to various biochemical and physiological effects.

Biochemical and Physiological Effects:

The biochemical and physiological effects of this compound are not well studied. However, it is believed to have various effects on the human body, including anticancer, antiviral, and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Chloro-3-(chloromethyl)-5-fluoropyridine in lab experiments is its versatility. It can be used as a building block in the synthesis of various biologically active compounds. However, one limitation is its toxicity, which can be dangerous if not handled properly.

Future Directions

There are several future directions for research on 2-Chloro-3-(chloromethyl)-5-fluoropyridine. One direction is to study its mechanism of action and its effects on various enzymes and proteins. Another direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, viral infections, and inflammatory disorders. Additionally, research can be conducted to develop safer and more efficient synthesis methods for this compound.

Synthesis Methods

The synthesis of 2-Chloro-3-(chloromethyl)-5-fluoropyridine involves the reaction of 5-fluoropicolinonitrile with thionyl chloride, followed by the reaction of the resulting 2-chloro-5-fluoropyridine with formaldehyde and hydrogen chloride. The final product is obtained by treating the resulting this compound with sodium hydroxide.

Scientific Research Applications

2-Chloro-3-(chloromethyl)-5-fluoropyridine is widely used in scientific research, particularly in the fields of medicinal chemistry and pharmaceuticals. It is used as a building block in the synthesis of various biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents. It is also used as a precursor in the synthesis of agrochemicals.

properties

IUPAC Name |

2-chloro-3-(chloromethyl)-5-fluoropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2FN/c7-2-4-1-5(9)3-10-6(4)8/h1,3H,2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUXJQLARCXUCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CCl)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.